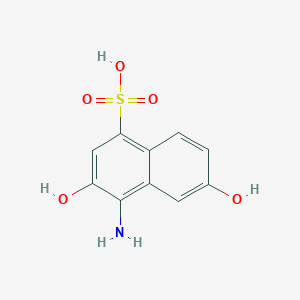

2,7-Dihydroxy-1-aminonaphthalene-4-sulfonic acid

Cat. No. B8338674

M. Wt: 255.25 g/mol

InChI Key: FUSCVSSFANTYAG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05077395

Procedure details

In the second reaction stage, the 2,7-dihydroxy-1-nitrosonaphthalene (I), which as a rule is still moist with water and reacts in the tautomeric oxime form (Ia), is first suspended, according to Boninger, Chem. Ber. 27, 3050 (1894), in commercially-available 37% aqueous sodium hydrogen sulfite solution and stirred at about 20°-25° C. until it is completely dissolved. The bisulfite addition compound (IIa) thus formed is not isolated, but the brown reaction solution is acidified with hydrochloric acid and heated to about 25°-60° C., 2,7-dihydroxy-1-aminonaphthalene-4-sulfonic acid (II) being formed by reduction of the nitroso group and aromatization of the cycloaliphatic ring system. The aminonaphtholsulfonic acid (II) is isolated by filtering off with suction the light-gray crystals formed, washing the crystals on the suction filter, first with water and then with methanol and, if desired, drying them. The reaction product thus prepared is used without further purification, if appropriate while still moist, for the next reaction stage. The yield of reaction product II is about 90-95% of theory.

[Compound]

Name

oxime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[C:3]=1[N:13]=O.[S:15]([O-:18])([OH:17])=[O:16].[Na+].S(=O)(O)[O-].Cl>O>[OH:1][C:2]1[CH:11]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[C:3]=1[NH2:13] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C2=CC(=CC=C2C=C1)O)N=O

|

Step Two

[Compound]

|

Name

|

oxime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])(O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In the second reaction stage

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is completely dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is not isolated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to about 25°-60° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C2=CC(=CC=C2C(=C1)S(=O)(=O)O)O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |